molecular formula C21H27ClN4S B2972825 6-(4-chlorophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 860611-03-6

6-(4-chlorophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B2972825
CAS No.: 860611-03-6
M. Wt: 402.99
InChI Key: CRIVEFXWQRPXAG-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a useful research compound. Its molecular formula is C21H27ClN4S and its molecular weight is 402.99. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Efficacy : Various derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine exhibit significant inhibition on bacterial and fungal growth, suggesting their potential as antimicrobial agents (Purohit et al., 2011).
  • Biological Activities : Novel 6-aryl derivatives of this compound have shown promising plant growth-promoting activities (Ye et al., 2008).

Anticancer Properties

  • Potential as Anticancer Agents : Certain derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine are identified as novel potential anticancer agents, based on their synthesis and structural characterization (Gündoğdu et al., 2017).
  • Antitumor Activity : Some derivatives have been tested for antitumor activity and exhibited moderate to excellent growth inhibition against various cancer cell lines (Bhat et al., 2009).

Neuropharmacological Effects

  • Anticonvulsant Activities : Derivatives of this compound, particularly 6-(4-chlorophenyl) derivatives, have shown potent anticonvulsant activity in various tests, suggesting their potential for treating seizures (Deng et al., 2012).

Structural Studies

  • Crystal Structure Analysis : Detailed crystal structure analysis of similar compounds helps in understanding their potential applications in various fields (Nanjunda-Swamy et al., 2005).

Properties

IUPAC Name

6-(4-chlorophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4S/c1-2-3-4-5-15-6-8-17(9-7-15)20-23-24-21-26(20)25-19(14-27-21)16-10-12-18(22)13-11-16/h10-13,15,17H,2-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIVEFXWQRPXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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